N-ethyl-4-iodobenzamide
Overview
Description
N-ethyl-4-iodobenzamide is an organic compound with the molecular formula C9H10INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the para position and an ethyl group is attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-4-iodobenzamide can be synthesized through a multi-step process. One common method involves the iodination of N-ethylbenzamide. The process typically includes:
Iodination: N-ethylbenzamide is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the para position of the benzene ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may be automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the amide group or the benzene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The products formed depend on the specific reaction and conditions used. For example, nucleophilic substitution with sodium azide would yield N-ethyl-4-azidobenzamide.
Scientific Research Applications
N-ethyl-4-iodobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form labeled derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-iodobenzamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The iodine atom can be used for radiolabeling, allowing the compound to be tracked in biological systems. The ethyl group and amide functionality can influence the compound’s binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
- N-ethyl-3-hydroxybenzamide
- N-ethyl-2-nitrobenzamide
- N-(2-ethylphenyl)-4-hydroxybenzamide
Comparison: N-ethyl-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for radiolabeling. Compared to its analogs, such as N-ethyl-3-hydroxybenzamide, the iodine substitution at the para position offers different electronic and steric properties, making it suitable for specific applications in synthesis and research.
Biological Activity
N-ethyl-4-iodobenzamide is a synthetic compound that has garnered attention for its biological activity, particularly its interaction with sigma-1 receptors. This article delves into its mechanism of action, pharmacological implications, and relevant research findings.
Overview of this compound
This compound is characterized by its molecular formula and is known for its high affinity for sigma-1 receptors. These receptors are implicated in various cellular processes and disease states, including cancer and neurodegenerative disorders .
Target Receptor: Sigma-1 Receptor
The primary mechanism of action for this compound involves its binding to sigma-1 receptors, which are distributed throughout the central nervous system and peripheral tissues. The sigma-1 receptor is known to modulate several signaling pathways, influencing cell survival, proliferation, and apoptosis .
Biochemical Pathways
Upon binding to sigma-1 receptors, this compound can affect the following pathways:
- Calcium Signaling : Modulates intracellular calcium levels, impacting neurotransmitter release.
- Neuroprotection : Inhibits apoptosis in neuronal cells under stress conditions.
- Cancer Cell Dynamics : Influences tumor cell proliferation and survival .
Affinity Studies
Research indicates that this compound exhibits a high binding affinity for human malignant melanoma cells (A2058), making it a potential candidate for cancer imaging and therapy . Its selectivity for sigma-1 receptors suggests limited off-target effects compared to other compounds.
Cytotoxicity Assays
In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. The compound's efficacy is often assessed using assays such as:
Assay Type | Purpose |
---|---|
MTT Assay | Measures cell viability |
LDH Release | Assesses membrane integrity |
Colony Formation | Evaluates long-term survival |
These assays help determine the therapeutic window and potential side effects of this compound in clinical applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Melanoma Cells :
- Neuroprotective Effects :
- Pharmacokinetic Studies :
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-[2-(Piperidinylamino)ethyl]-4-fluorobenzamide | Fluorine instead of iodine | Different receptor binding profile |
3-Chloro-N-ethyl-4-bromobenzamide | Bromine instead of iodine | Varying pharmacological properties |
N-[2-(Piperidinylamino)ethyl]-4-chlorobenzamide | Chlorine instead of iodine | Potentially different efficacy in cancer models |
These comparisons highlight how variations in halogen substituents can affect receptor interactions and biological activity profiles .
Properties
IUPAC Name |
N-ethyl-4-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPYHDFCCRYKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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